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molecular formula C5H9NO B075595 Cyclobutanecarboxamide CAS No. 1503-98-6

Cyclobutanecarboxamide

Cat. No. B075595
M. Wt: 99.13 g/mol
InChI Key: MFNYBOWJWGPXFM-UHFFFAOYSA-N
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Patent
US04886800

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
139453m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1.C1(C(Cl)=O)CCC1.N>C(OCC)C>[NH2:13][CH2:11][CH:7]1[CH2:10][CH2:9][CH2:8]1.[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)N
Step Two
Name
139453m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
FILTRATION
Type
FILTRATION
Details
This material was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 50 ml of ethanol/water (4:1
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC1
Name
Type
product
Smiles
C1(CCC1)C(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04886800

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
139453m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1.C1(C(Cl)=O)CCC1.N>C(OCC)C>[NH2:13][CH2:11][CH:7]1[CH2:10][CH2:9][CH2:8]1.[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)N
Step Two
Name
139453m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
FILTRATION
Type
FILTRATION
Details
This material was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 50 ml of ethanol/water (4:1
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC1
Name
Type
product
Smiles
C1(CCC1)C(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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